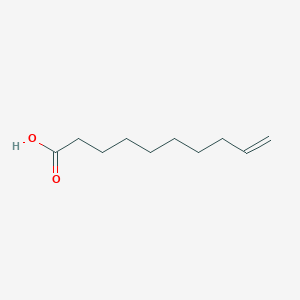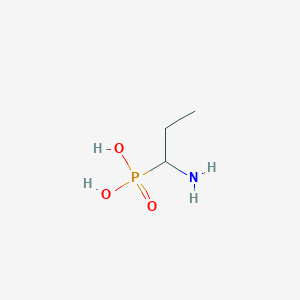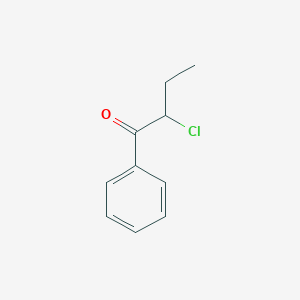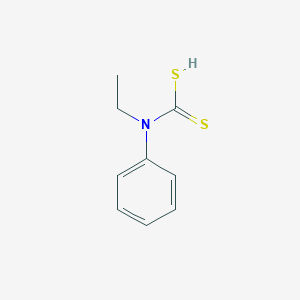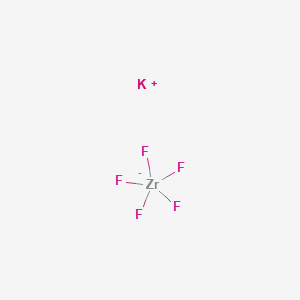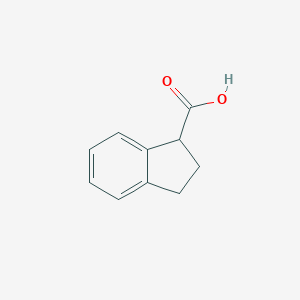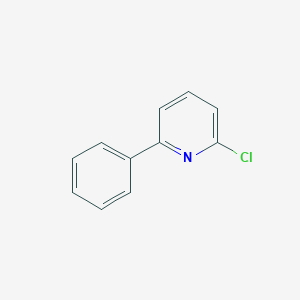![molecular formula C15H23NO2 B081261 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol CAS No. 13707-91-0](/img/structure/B81261.png)
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.
Mécanisme D'action
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 is a selective β2-adrenergic receptor antagonist. It binds to the β2-adrenergic receptor and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in β2-adrenergic receptor signaling, which can lead to a variety of physiological effects depending on the tissue and cell type.
Effets Biochimiques Et Physiologiques
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to have a variety of biochemical and physiological effects depending on the tissue and cell type. In the respiratory system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the bronchodilatory effects of β2-adrenergic receptor agonists, such as albuterol. In the cardiovascular system, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the vasodilatory effects of β2-adrenergic receptor agonists, such as isoproterenol. In the liver and skeletal muscle, 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been shown to block the glycogenolytic effects of β2-adrenergic receptor agonists, such as epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has several advantages as a research tool. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific study of β2-adrenergic receptor signaling. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It has a relatively low affinity for the β2-adrenergic receptor compared to other β2-adrenergic receptor antagonists, which may limit its effectiveness in certain experiments. It also has a relatively short half-life in vivo, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for the study of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551. One direction is the development of more potent and selective β2-adrenergic receptor antagonists for use in research and clinical applications. Another direction is the investigation of the role of β2-adrenergic receptor signaling in the pathogenesis of various diseases, such as asthma, cardiovascular disease, and diabetes. Additionally, the use of 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 in combination with other drugs or therapies may provide new insights into the treatment of these diseases.
Méthodes De Synthèse
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 can be synthesized through a multistep process starting from 3-(prop-2-en-1-yl)phenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then reacted with 2-bromo-1-(propan-2-ylamino)ethane to yield the corresponding secondary amine. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551.
Applications De Recherche Scientifique
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol 118,551 has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It has been used to investigate the role of β2-adrenergic receptors in asthma, cardiovascular disease, and diabetes. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on various physiological processes, such as bronchodilation, vasodilation, and glucose metabolism.
Propriétés
Numéro CAS |
13707-91-0 |
|---|---|
Nom du produit |
1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
1-(propan-2-ylamino)-3-(3-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2/c1-4-6-13-7-5-8-15(9-13)18-11-14(17)10-16-12(2)3/h4-5,7-9,12,14,16-17H,1,6,10-11H2,2-3H3 |
Clé InChI |
XYBDCAYPKRUVCK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
SMILES canonique |
CC(C)NCC(COC1=CC=CC(=C1)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






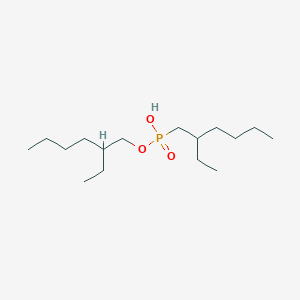
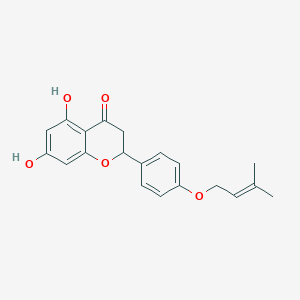
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
